Molecular Weight and LogP: A Basis for Differential Pharmacokinetic Behavior
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one (MW 236.62) is significantly heavier and more lipophilic than its ethan-1-one analog (MW 222.59) . This difference in molecular weight and predicted LogP (estimated at ~3.0-3.5) influences membrane permeability, plasma protein binding, and volume of distribution, which are critical parameters in drug discovery programs. The carboxylic acid analog (MW 238.59, LogP ~2.87) is more polar and ionizable, leading to different solubility and clearance profiles .
| Evidence Dimension | Physicochemical Properties (MW, LogP) |
|---|---|
| Target Compound Data | MW: 236.62; LogP: ~3.0-3.5 (estimated) |
| Comparator Or Baseline | 1-(2-Chloro-6-(trifluoromethyl)phenyl)ethan-1-one (MW: 222.59; LogP: ~2.8-3.2); 2-Chloro-6-(trifluoromethyl)phenylacetic acid (MW: 238.59; LogP: 2.87) |
| Quantified Difference | MW difference: +14.03 vs. ethan-1-one; LogP difference: approx. +0.2-0.3 vs. ethan-1-one |
| Conditions | Predicted using ACD/Labs Percepta and EPISuite models |
Why This Matters
These physicochemical differences directly impact ADME profiles, making the propan-2-one a distinct lead optimization candidate compared to its analogs.
